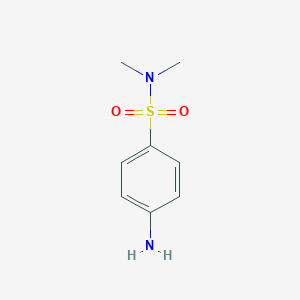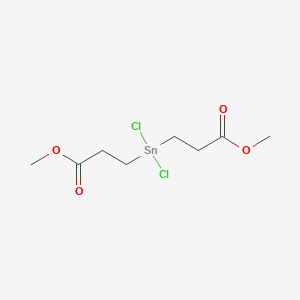
Bis(beta-carbomethoxyethyl)tin dichloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of organotin compounds like Bis(beta-carbomethoxyethyl)tin dichloride involves the reaction between metallic tin and carbofunctional organohalides . The efficiency of catalysts and the prospects for direct synthesis in the production of carbofunctional organotin compounds are analyzed .Molecular Structure Analysis
The molecular structure of Bis(beta-carbomethoxyethyl)tin dichloride has been determined through spectroscopic properties and crystal structures . It forms coordination complexes of formula R2SnCl2L2, R2SnL′2 and R2SnCl(oxin) where L2 = 2Ph3AsO, phen, bipy and L′ = oxin .Chemical Reactions Analysis
Bis(beta-carbomethoxyethyl)tin dichloride exhibits weaker acceptor properties towards other ligands including phosphine oxides . It is also involved in reactions with carbofunctional organohalides and metallic tin .Applications De Recherche Scientifique
Coordination Complexes Formation
Bis(beta-carbomethoxyethyl)tin dichloride has been studied for its ability to form coordination complexes. Das, Weng, and Smith (1981) investigated its capacity to create complexes with different formulas, revealing its varied acceptor properties towards ligands and structural features based on spectral evidence (Das, Weng, & Smith, 1981).
Structural Analysis in Organometallic Chemistry
In 1989, Ng et al. provided insights into the structural aspects of bis(beta-carbomethoxyethyl)tin dichloride, demonstrating its coordination geometry and its interaction with other organic groups (Ng et al., 1989).
Mechanisms of Action in Stabilizers
Cooray (1984) examined the mechanisms of action of diestertin stabilizers, including bis(beta-carbomethoxyethyl)tin dichloride, in PVC processing. The study highlighted its effectiveness compared to other compounds, attributing this to various chemical interactions and properties (Cooray, 1984).
Crystal Structure and Solution Behavior
Further structural insights were provided by Ng et al. (1989), who determined the crystal structure of bis(beta-carbomethoxyethyl)bis(N,N-dimethyldithiocarbamato)tin(IV), revealing details about its monomeric form and coordination in different states (Ng et al., 1989).
Industrial Applications and Process Optimization
Wei-yan (2004) explored a new industrial process for the manufacture of bis(beta-methoxycarbonylethyl)tin dichlorides, providing insights into the technological factors and conditions optimal for its production (Wei-yan, 2004).
Organotin Anticancer Drugs
Gleeson et al. (2008) investigated the potential of organotin compounds, including derivatives of bis(beta-carbomethoxyethyl)tin dichloride, as antibacterial and anticancer drugs, offering a unique perspective on its biomedical applications (Gleeson et al., 2008).
Organotin Compounds Synthesis
The synthesis of various organotin compounds, including bis(beta-carbomethoxyethyl)tin dichloride, was explored by Sisido, Kozima, and Hanada (1967), demonstrating the influence of solvent effects and reaction mechanisms (Sisido, Kozima, & Hanada, 1967).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-[dichloro-(3-methoxy-3-oxopropyl)stannyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7O2.2ClH.Sn/c2*1-3-4(5)6-2;;;/h2*1,3H2,2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRNFZDNZYMTDQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[Sn](CCC(=O)OC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201210545 | |
| Record name | 1,1′-Dimethyl 3,3′-(dichlorostannylene)bis[propanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(beta-carbomethoxyethyl)tin dichloride | |
CAS RN |
10175-01-6 | |
| Record name | 1,1′-Dimethyl 3,3′-(dichlorostannylene)bis[propanoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10175-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionic acid, 3,3'-(dichlorostannylene)di-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010175016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1′-Dimethyl 3,3′-(dichlorostannylene)bis[propanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



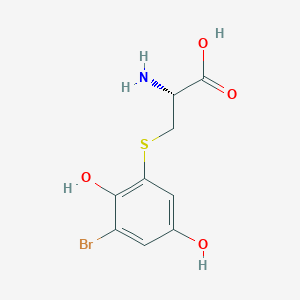
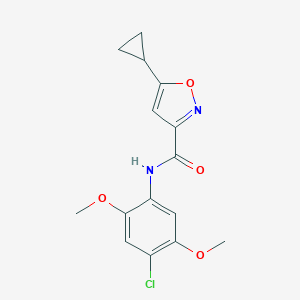
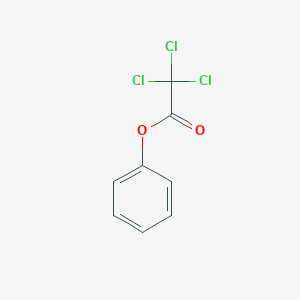
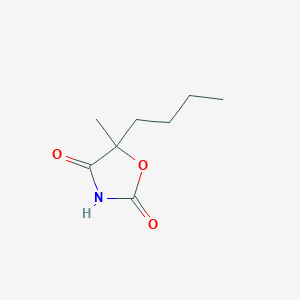
![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)
![6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione](/img/structure/B159121.png)
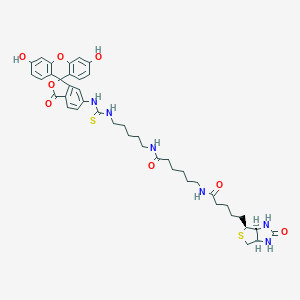
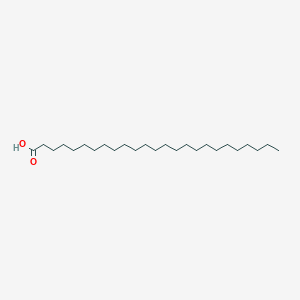
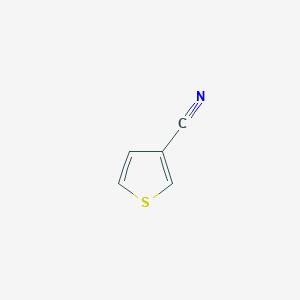
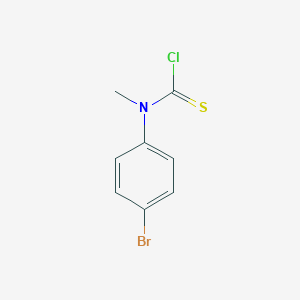
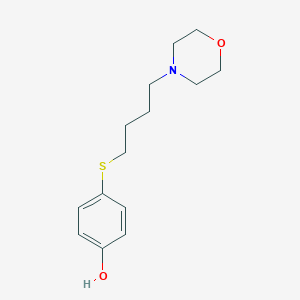
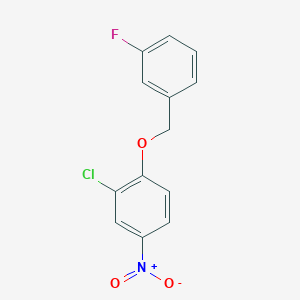
![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)
